molecular formula C11H13N3O B3348896 1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl- CAS No. 190377-15-2

1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl-

Cat. No.: B3348896
CAS No.: 190377-15-2
M. Wt: 203.24 g/mol
InChI Key: KQVFMPLFLSGVDE-UHFFFAOYSA-N
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Description

1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl- is a heterocyclic compound with the molecular formula C10H11N3O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl- typically involves the reaction of 4-methoxyphenylhydrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the imidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the imidazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydroimidazoles, and substituted imidazoles, which can have varied applications in medicinal chemistry and materials science .

Scientific Research Applications

1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl- involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites. It can also interact with receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)-1H-imidazol-2-amine
  • 5-(4-Methoxyphenyl)-4-methyl-1H-imidazol-2-amine
  • 4-(4-Methoxyphenyl)-1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines

Comparison: 1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl- is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and efficacy in various applications .

Properties

IUPAC Name

4-(4-methoxyphenyl)-1-methylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-7-10(13-11(14)12)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVFMPLFLSGVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362598
Record name 1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190377-15-2
Record name 1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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